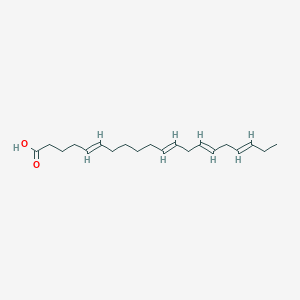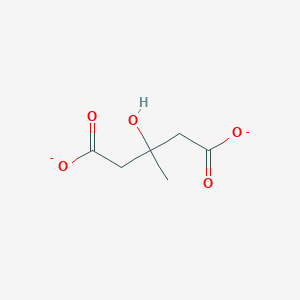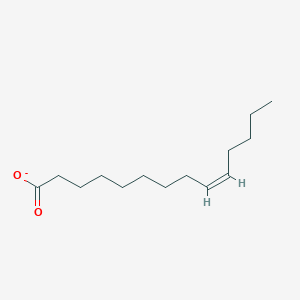
2-Tetradecenoic acid
Overview
Description
2-Tetradecenoic acid is a monounsaturated fatty acid with the molecular formula C₁₄H₂₆O₂. It is characterized by a double bond located at the second carbon atom in the chain. This compound is also known by its IUPAC name, tetradec-2-enoic acid. It is a member of the broader class of tetradecenoic acids, which are known for their various biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tetradecenoic acid can be synthesized through several methods. One common approach involves the partial hydrogenation of tetradecanoic acid. This process typically uses a palladium catalyst under controlled conditions to achieve the desired degree of unsaturation at the second carbon position .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of triglycerides followed by selective hydrogenation. This method ensures a high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecenoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanoic acid.
Substitution: Halogenated tetradecenoic acids.
Scientific Research Applications
2-Tetradecenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tetradecenoic acid involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it acts as a non-competitive inhibitor of certain dehydrogenases, affecting metabolic pathways . The compound’s ability to inhibit protein synthesis at the ribosomal level further contributes to its biological effects .
Comparison with Similar Compounds
Tetradecanoic acid: A fully saturated fatty acid with similar chain length but lacking the double bond.
9-Tetradecenoic acid: Another monounsaturated fatty acid with the double bond at the ninth carbon position.
Hexadecenoic acid: A longer-chain monounsaturated fatty acid with similar properties.
Uniqueness: 2-Tetradecenoic acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity. This positional isomerism allows for targeted applications in various fields, distinguishing it from other tetradecenoic acids .
Properties
CAS No. |
26444-03-1 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
tetradec-2-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
InChI Key |
IBYFOBGPNPINBU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CC(=O)O |
Key on ui other cas no. |
39525-69-4 |
physical_description |
Solid |
Synonyms |
2-tetradecenoic acid 2-tetradecenoic acid, (E)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)

![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)



![[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate](/img/structure/B1240111.png)






![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)
